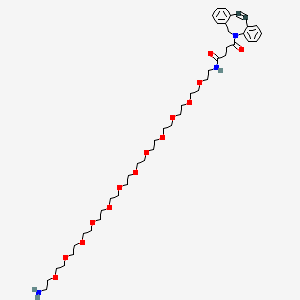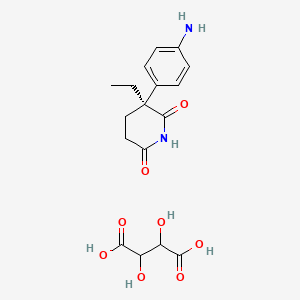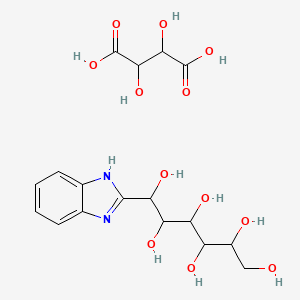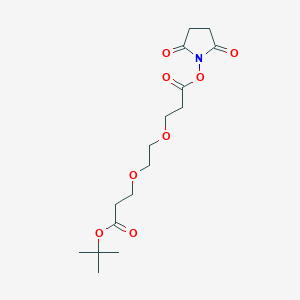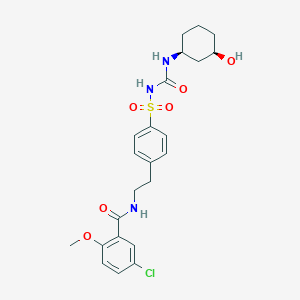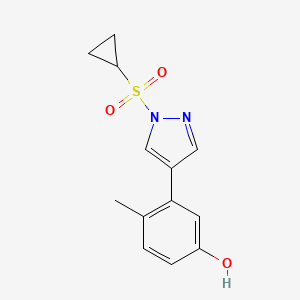
3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is a chemical compound with a complex structure that includes a cyclopropane ring, a sulfonyl group, a pyrazole ring, and a methylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation of the pyrazole ring using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenol Moiety: The final step involves the coupling of the sulfonylated pyrazole with 4-methylphenol using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methyl group on the phenol ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and pyrazole ring are key functional groups that contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine
Uniqueness
3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
3-(1-cyclopropylsulfonylpyrazol-4-yl)-4-methylphenol |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-3-11(16)6-13(9)10-7-14-15(8-10)19(17,18)12-4-5-12/h2-3,6-8,12,16H,4-5H2,1H3 |
InChI 键 |
CPLDEDSBYYYXKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)C2=CN(N=C2)S(=O)(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


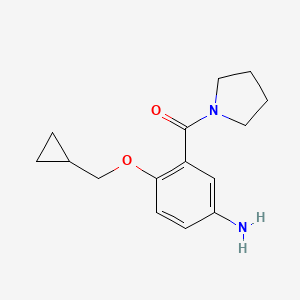
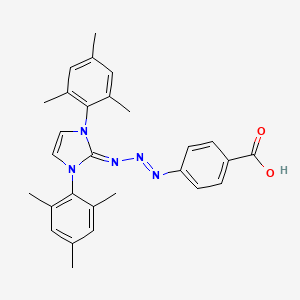
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
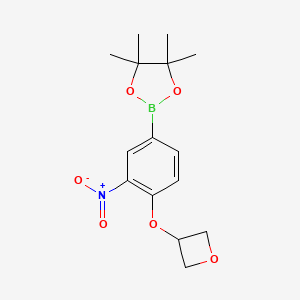
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)

![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
